4-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
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Overview
Description
4-Fluoro-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide moiety and a benzodiazole ring system attached to a propyl chain. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Chain: The propyl chain is introduced by reacting the benzodiazole derivative with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Fluorination: The fluorine atom is introduced at the para position of the benzamide moiety using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoyl chloride with the benzodiazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzodiazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound, in particular, may exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets in the body. The benzodiazole ring system is known to interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The propyl chain and benzamide moiety contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-fluorobenzamide
- 4-Fluoro-N-(3-(1H-indol-2-yl)propyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide exhibits unique properties due to the presence of the benzodiazole ring system. This ring system imparts specific biological activities and enhances the compound’s stability and bioavailability. The fluorine atom further enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H24FN3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C21H24FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3,(H,23,26) |
InChI Key |
YEVGWHKARRBDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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